molecular formula C11H12O B1586923 1-Ethynyl-4-propoxybenzene CAS No. 39604-97-2

1-Ethynyl-4-propoxybenzene

Cat. No.: B1586923
CAS No.: 39604-97-2
M. Wt: 160.21 g/mol
InChI Key: NMKZRVMAECEGMV-UHFFFAOYSA-N
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Description

1-Ethynyl-4-propoxybenzene is an organic compound with the chemical formula C₁₁H₁₂O. It is a yellowish liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research.

Scientific Research Applications

1-Ethynyl-4-propoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

1-Ethynyl-4-propoxybenzene is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Ethynyl-4-propoxybenzene are not mentioned in the search results, it’s worth noting that related compounds have shown potential as pest control agents . Therefore, future research could potentially explore the use of this compound in similar applications.

Mechanism of Action

Mode of Action

It is known that the compound can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 1-Ethynyl-4-propoxybenzene with its targets and the resulting changes are subject to further investigation.

Biochemical Analysis

Biochemical Properties

1-Ethynyl-4-propoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2 and CYP2D6, which are part of the cytochrome P450 family . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been noted to have high gastrointestinal absorption and blood-brain barrier permeability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been shown to inhibit certain signaling pathways, leading to altered cellular metabolism and gene expression patterns . These changes can impact cellular growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound is known to inhibit enzymes such as CYP1A2 and CYP2D6, which play crucial roles in drug metabolism . The inhibition of these enzymes can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, but at higher doses, it can cause significant adverse effects . These effects include alterations in liver enzyme activity, changes in metabolic pathways, and potential toxicity to various organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high blood-brain barrier permeability allows it to accumulate in the brain, potentially affecting neurological functions. The compound’s distribution is influenced by its lipophilicity, which facilitates its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propoxybenzene can be synthesized through the reaction of 4-propoxybenzaldehyde with ethynylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-propoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are commonly used.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated benzene derivatives.

Comparison with Similar Compounds

  • 1-Ethynyl-4-methoxybenzene
  • 1-Ethynyl-4-ethoxybenzene
  • 1-Ethynyl-4-butoxybenzene

Comparison: 1-Ethynyl-4-propoxybenzene is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1-ethynyl-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZRVMAECEGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379397
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-97-2
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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